molecular formula C21H18N4 B14528332 2,3-Phenazinediamine, N-(1-phenylpropylidene)- CAS No. 62314-53-8

2,3-Phenazinediamine, N-(1-phenylpropylidene)-

Cat. No.: B14528332
CAS No.: 62314-53-8
M. Wt: 326.4 g/mol
InChI Key: BNRDEBJKNWZNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Phenazinediamine, N-(1-phenylpropylidene)- is an organic compound with the molecular formula C21H18N4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Phenazinediamine, N-(1-phenylpropylidene)- can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with copper chloride dihydrate in anhydrous methanol. The reaction mixture is refluxed for 24 hours, followed by freezing in the refrigerator to obtain the desired product . Another method involves the addition of sodium methoxide to the reaction mixture, which is then left in the refrigerator for 50 days to precipitate the product .

Industrial Production Methods

Industrial production methods for 2,3-Phenazinediamine, N-(1-phenylpropylidene)- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and controlled environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Phenazinediamine, N-(1-phenylpropylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and phenyl groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2,3-Phenazinediamine, N-(1-phenylpropylidene)-.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2,3-Phenazinediamine, N-(1-phenylpropylidene)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Properties

CAS No.

62314-53-8

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

3-(1-phenylpropylideneamino)phenazin-2-amine

InChI

InChI=1S/C21H18N4/c1-2-16(14-8-4-3-5-9-14)23-19-13-21-20(12-15(19)22)24-17-10-6-7-11-18(17)25-21/h3-13H,2,22H2,1H3

InChI Key

BNRDEBJKNWZNPS-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.